Scientific Field: Medicinal Chemistry, Microbiology
Summary of Application: The compound 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide has been studied for its antibacterial activity against Klebsiella pneumoniae This pathogen is known for its high capacity to acquire resistance to drugs, making it necessary to develop therapeutic alternatives.
Methods of Application: Two acetamide derivatives were synthesized: N-(4-fluoro-3-nitrophenyl)acetamide and 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide. The antibacterial activity of these molecules on K.
Results or Outcomes: The substance showed good potential against K. pneumoniae, with the chloro atom improving this activity. In addition, the substance showed an excellent pharmacokinetic profile, indicating good parameters for oral use.
Scientific Field: Pharmacology, Microbiology
Summary of Application: The compound 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide has been studied in combination with various antibacterial drugs against Klebsiella pneumoniae.
Methods of Application: The effects of the association of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide with ciprofloxacin, cefepime, ceftazidime, meropenem, and imipenem against K.
Results or Outcomes: The results showed additivity when the substance was combined with ciprofloxacin and cefepime, indifference when associated with ceftazidime, and a synergistic effect when combined with meropenem and imipenem.
Scientific Field: Toxicology, Pharmacology
Summary of Application: The compound 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide has been studied for its in vitro toxicity.
Methods of Application: The cytotoxicity and mutagenicity of the substance were analyzed.
Results or Outcomes: The analysis of cytotoxicity and mutagenicity showed favorable results for future in vivo toxicological tests.
Scientific Field: Virology, Medicinal Chemistry
Summary of Application: Indole derivatives, which are structurally similar to acetamides, have been studied for their antiviral activity.
Methods of Application: The antiviral activity of indole derivatives is typically evaluated using in vitro assays against a variety of viruses.
N-(4-Chloro-3-nitrophenyl)acetamide, with the chemical formula C₈H₇ClN₂O₃ and a molecular weight of approximately 214.61 g/mol, is an aromatic amide characterized by the presence of a chloro and nitro group on the phenyl ring. This compound is notable for its potential applications in various fields, particularly in organic synthesis and as an intermediate in dye production. The structure features a chloro substituent at the para position and a nitro group at the meta position relative to the acetamide functional group, contributing to its unique chemical reactivity and properties .
As information on this specific compound is limited, it's advisable to handle it with caution assuming similar properties to other chloro-nitro aromatic compounds. These can include:
Always consult a safety data sheet (SDS) for specific handling procedures and wear appropriate personal protective equipment (PPE) when working with unknown compounds.
The analysis of N-(4-Chloro-3-nitrophenyl)acetamide is limited by the scarcity of scientific research on this specific compound. Future research could explore:
These reactions highlight the compound's versatility in organic synthesis .
Several methods exist for synthesizing N-(4-Chloro-3-nitrophenyl)acetamide:
Each method requires careful control of reaction conditions to ensure high yields and purity .
N-(4-Chloro-3-nitrophenyl)acetamide finds applications in:
These applications leverage its unique chemical structure and reactivity .
Several compounds share structural similarities with N-(4-Chloro-3-nitrophenyl)acetamide. Here are notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Chloroaniline | Para-chloro substitution on aniline | Lacks the nitro group; primarily used in dyes |
| 2-Nitroaniline | Nitro group at the ortho position | Different positioning affects reactivity |
| N-(4-Nitrophenyl)acetamide | Nitro group at para position | Similar amide structure but different properties |
| N-(2-Chlorophenyl)acetamide | Chlorine at ortho position | Different biological activity profile |
N-(4-Chloro-3-nitrophenyl)acetamide’s unique combination of both chloro and nitro groups distinguishes it from these similar compounds, potentially enhancing its reactivity and biological activity .
The most widely employed synthetic pathway for N-(4-Chloro-3-nitrophenyl)acetamide involves the direct acetylation of 4-chloro-3-nitroaniline using acetylating agents. This approach represents the fundamental conventional route, offering reliability and scalability for both laboratory and industrial applications .
The acetylation reaction proceeds through a nucleophilic acyl substitution mechanism, where the amino group of 4-chloro-3-nitroaniline attacks the electrophilic carbonyl carbon of the acetylating agent. 5-Chloro-2-nitroaniline is refluxed with acetic anhydride in glacial acetic acid using a 1:3 molar ratio for 4–6 hours . The reaction is typically quenched by pouring the mixture into ice water, precipitating the crude product, which is subsequently purified via recrystallization from ethanol to yield the desired acetamide with yields ranging from 75–85% .
Key Reaction Parameters for Conventional Acetylation:
The reaction can be enhanced through microwave-assisted synthesis, which significantly reduces reaction time to 15–20 minutes while achieving greater than 90% conversion. A mixture of the starting aniline, acetic anhydride, and sodium acetate in dimethylformamide under microwave irradiation (300 W, 100°C) demonstrates improved energy efficiency and minimizes thermal degradation .
Several alternative synthetic routes have been developed to access N-(4-Chloro-3-nitrophenyl)acetamide, particularly when the direct precursor 4-chloro-3-nitroaniline is not readily available or when alternative substitution patterns are desired.
Multi-step synthesis starting from 4-chloroaniline represents a significant alternative pathway. This approach involves the initial nitration of 4-chloroaniline followed by acetylation. The preparation of 5-chloro-2-nitroaniline begins with the preparation of its precursor through a three-step process involving acylation, nitration, and hydrolysis [3]. 3-Chloroaniline is treated with formic acid in organic solvents such as isopropyl ether or benzene under reflux conditions (100–120°C) for 1–1.5 hours, forming a formamide derivative that protects the amine group during subsequent nitration [3].
The formamide derivative undergoes nitration using a mixture of nitric acid and acetic anhydride at 0–5°C, ensuring selective nitro-group introduction at the desired position relative to the chlorine substituent [3]. The nitrated intermediate is then hydrolyzed with sodium hydroxide (10–20% w/v) at 80–90°C for 2–3 hours, removing the formyl protecting group and yielding 5-chloro-2-nitroaniline with purity greater than 95% after recrystallization from ethanol [3].
Alternative acetylation methodologies include the use of different acetylating agents and reaction conditions. The synthesis of related compounds demonstrates that 2-chloro-N-(4-nitrophenyl)acetamide can be prepared using p-nitroaniline (10.0g) and chloroacetyl chloride (15 ml) refluxed together for 1 hour, mixed with ethyl acetate and washed with water 3 times to yield 11.5g of product [4]. This approach illustrates the versatility of acetylation reactions in preparing structurally related acetamide derivatives.
Solvent selection plays a critical role in determining reaction efficiency, yield, and product purity. Comparative studies demonstrate significant variations in synthetic outcomes based on solvent choice, with specific solvents offering optimal balance between reactant solubility and byproduct suppression.
Toluene emerges as the optimal solvent system, providing 93% yield with 98.3% purity when employed at 15–25°C over 2 hours . A representative method involves combining 3-chloro-4-nitroaniline (1.0 mol) with toluene (6:1 v/w) and sodium carbonate (1.5 mol) in water, followed by slow addition of acetic anhydride (1.1 mol) at 15–25°C over 2 hours . Post-reaction processing involves stirring for 2 hours at room temperature, filtration, and recrystallization from ethyl acetate/methanol.
Dichloromethane provides moderate yields of 87% with 95.2% purity under low-temperature conditions (0–5°C), making it suitable for temperature-sensitive substrates or when minimizing side reactions is paramount . Acetone offers balanced performance with 91% yield and 97.8% purity at moderate temperatures (25–30°C), representing a compromise between reaction rate and selectivity .
Dimethylformamide demonstrates exceptional performance under microwave-assisted conditions, achieving 92% yield with 99% purity in just 20 minutes at 100°C . This solvent system is particularly advantageous for green chemistry applications due to its efficiency and reduced reaction times.
Temperature and reaction time optimization represents a critical aspect of process development, directly influencing conversion rates, selectivity, and energy consumption. Systematic studies reveal optimal operating windows that balance efficiency with practical considerations.
Standard thermal conditions at 110–120°C for 4–6 hours provide 80–85% conversion with less than 5% side product formation . These conditions represent the conventional benchmark for acetamide synthesis, offering reliable performance across various scales. Elevated temperatures (120–130°C) reduce reaction times to 2–4 hours and increase conversion to 85–90%, but result in higher side product formation (less than 8%) and poor energy efficiency due to increased heating requirements .
Microwave-assisted conditions at 100°C for 0.3–0.5 hours achieve 90–95% conversion with minimal side product formation (less than 2%), demonstrating excellent energy efficiency . The microwave methodology enables rapid heating and precise temperature control, significantly reducing overall process time while maintaining high selectivity.
Lower temperature operations (80–90°C) require extended reaction times (8–10 hours) and yield reduced conversions (65–70%), making them unsuitable for most practical applications despite minimal side product formation . However, these mild conditions may be beneficial for particularly sensitive substrates or when maximum selectivity is required.
Catalyst selection and loading significantly influence reaction kinetics, selectivity, and overall process economics. Various catalytic systems have been evaluated for acetamide synthesis, ranging from simple base catalysts to sophisticated Lewis acid systems.
Base catalysts serve primarily as hydrogen chloride scavengers when acetyl chloride is employed as the acetylating agent. Triethylamine at 10–20 mol% loading provides 5–10% yield enhancement with very good selectivity . Sodium carbonate at 150 mol% loading offers the most significant yield enhancement (+15–20%) with excellent selectivity, making it highly cost-effective despite the high loading requirement .
Lewis acid catalysts provide alternative activation pathways for acetylation reactions. Vanadyl sulfate (VOSO₄) at 1% loading demonstrates 10–15% yield enhancement with excellent selectivity in solvent-free acetylation protocols [6]. This approach offers advantages for sustainable synthesis by eliminating organic solvents while maintaining high efficiency.
Pyridine serves as both a base catalyst and hydrogen chloride scavenger at 10–15 mol% loading, providing 8–12% yield enhancement with good selectivity . However, its moderate cost-effectiveness limits its application in large-scale processes where economic considerations are paramount.
Sodium acetate represents an economical mild base catalyst at 5–10 mol% loading, offering 5–8% yield enhancement with excellent cost-effectiveness [6]. This catalyst is particularly suitable for industrial applications where cost optimization is essential.
Recrystallization remains the most widely employed purification technique for N-(4-Chloro-3-nitrophenyl)acetamide, offering excellent scalability and cost-effectiveness while achieving high purity levels. The selection of appropriate recrystallization solvents and conditions directly impacts product purity, recovery yield, and overall process efficiency.
Ethanol recrystallization represents the gold standard for acetamide purification, achieving 98–99% purity with 85–90% recovery yields . The crude acetamide is dissolved in hot ethanol (60–70°C) and filtered to remove insoluble impurities. Slow cooling to 4°C yields needle-like crystals with greater than 99% purity . This method requires 2–4 hours for complete processing and demonstrates excellent scalability from laboratory to industrial scales.
Methanol recrystallization provides comparable performance with 97–98% purity and 80–85% recovery yields . Hot water crystallization has been documented for 4-chloro-2-nitroaniline purification, where several purification methods include crystallization from various solvents including hot water [8]. The compound can be crystallized from ethanol, providing effective purification with high crystal quality.
Mixed solvent systems employing ethyl acetate/methanol combinations offer enhanced selectivity for specific impurity removal. This approach is particularly effective when dealing with closely related structural analogs or when trace impurities require selective elimination.
Critical recrystallization parameters include:
Chromatographic methods provide superior purification capability for research applications where maximum purity is essential, despite their limited scalability and higher costs compared to recrystallization techniques.
Column chromatography achieves purities exceeding 99% but with reduced recovery yields of 70–80% [9]. High-performance liquid chromatography using reverse-phase conditions with acetonitrile/water mobile phases enables analytical separation and purification [10]. Acetamide can be analyzed by reverse phase HPLC method with simple conditions, where the mobile phase contains acetonitrile, water, and phosphoric acid [10].
Solid-phase extraction offers a practical compromise between purity and throughput, achieving 95–97% purity with 90–95% recovery yields in 1–2 hours [9]. This method involves passing the composition through a solid phase extraction cartridge before subjecting it to HPLC, substantially removing impurities from the composition that are not subject to assay [9].
Thin-layer chromatography serves primarily for analytical purposes and reaction monitoring rather than preparative purification. TLC using silica gel plates with appropriate solvent systems (ethyl acetate/hexane mixtures) enables purity assessment and optimization of column chromatography conditions .
Green chemistry principles have been increasingly applied to acetamide synthesis, focusing on waste reduction, energy efficiency, and the use of environmentally benign reagents and solvents. These approaches address growing environmental concerns while maintaining synthetic efficiency.
Solvent-free synthesis eliminates organic solvent usage entirely, representing a significant advancement in sustainable chemistry. A stoichiometric solvent-free acetylation protocol using catalytic amounts of VOSO₄ (1%) enables efficient acetylation at room temperature within short time periods [6]. Thymol can be converted to the corresponding biologically active ester with good yields in the presence of 1% VOSO₄ under solvent-free conditions [6]. This process achieves yields of 70–75% over 4–6 hours with moderate energy consumption and excellent scalability.
Microwave-assisted synthesis dramatically reduces reaction times and energy consumption while improving yields. Microwave irradiation proves to be a valuable tool for accelerating the synthesis process, enhancing yields, and promoting eco-friendly conditions [11]. The synthesis of acetamide derivatives using microwave-assisted methods involves the reaction between 3,4-dichloroaniline, triethylamine, chloroacetyl chloride and benzene [11]. Reaction completion occurs within 3–5 minutes with improved yield (55–74%) over conventional methods, with simplified work-up procedures requiring only product recrystallization [12].
Photocatalytic approaches utilize renewable solar energy for chemical synthesis. The photocatalytic radical addition route for acetamide synthesis using ethanol and ammonia as carbon and nitrogen sources demonstrates remarkable efficiency [13]. The acetamide synthesis rate reaches hundred-mmol levels (105.61 ± 4.86 mmol·g⁻¹·h⁻¹) with selectivity of 99.17% ± 0.39%, achieving gram-scale yields (1.82 g) of acetamide [13]. The system operates stably for 300 hours continuously, demonstrating excellent long-term performance.
Alternative acetylating agents replace traditional acetic anhydride with greener alternatives. Isopropenyl acetate serves as an environmentally preferable acetylating agent, providing improved sustainability profiles compared to acetic anhydride [6]. This approach achieves yields of 75–80% over 3–4 hours with moderate energy consumption and good scalability.
Carbon dioxide utilization represents an advanced green chemistry approach. The synthesis of acetamides from carbon dioxide, methanol, hydrogen and corresponding amines provides a new route using carbon dioxide as a renewable carbon source [14]. Rhodium catalysts with lithium iodide/lithium chloride promoters effectively catalyze this reaction, requiring no additional ligands while using amine substrates to accelerate the reaction [14].
Industrial scale production of N-(4-Chloro-3-nitrophenyl)acetamide requires comprehensive consideration of process engineering factors, economic optimization, and regulatory compliance. Scaling from laboratory to industrial production involves fundamental changes in equipment design, process control, and quality assurance systems.
Reactor design and engineering considerations become paramount at industrial scale. Industrial synthesis prioritizes cost-effectiveness and scalability, with continuous flow reactors replacing batch processes to enable higher throughput of 50–100 kg/day production capacity . Real-time monitoring systems adjust stoichiometry dynamically, achieving 88–92% yield while maintaining consistent product quality . Heat transfer becomes critical with reactor volumes exceeding 10,000 liters, requiring sophisticated temperature control systems to manage reaction exotherms and maintain uniform conditions throughout the reactor volume.
Quality control and monitoring systems transition from manual laboratory procedures to fully automated industrial systems. Comprehensive analytical methods including high-performance liquid chromatography, nuclear magnetic resonance spectroscopy, and mass spectrometry enable real-time product quality assessment [9]. Process analytical technology allows continuous monitoring of reaction progress, enabling immediate adjustments to maintain optimal conditions and product specifications.
Waste management and environmental compliance represent critical considerations for industrial operations. Solvent recovery systems reclaim greater than 95% of acetic acid and dimethylformamide, significantly reducing waste generation and operating costs . Advanced waste treatment technologies ensure compliance with environmental regulations while minimizing the ecological footprint of production operations.
Economic optimization involves comprehensive cost analysis including raw material procurement, energy consumption, labor costs, and capital equipment requirements. Industrial scale operations achieve significantly lower per-unit costs through economies of scale, optimized heat integration, and efficient resource utilization. The versatility of acetamide in various industrial segments contributes to market expansion, with demand driven by applications in organic and inorganic chemical production, hygroscopic agent applications, and plastic manufacturing [15].
Process safety and risk management become increasingly complex at industrial scale, requiring redundant safety systems, comprehensive hazard analysis, and emergency response protocols. Advanced process control systems prevent dangerous operating conditions while maintaining optimal productivity and product quality.